Methylgermanium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

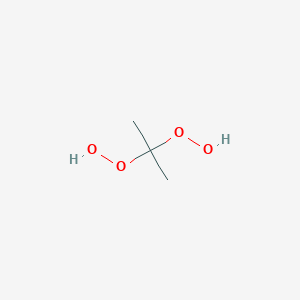

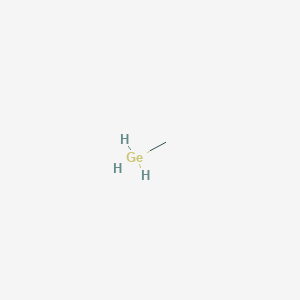

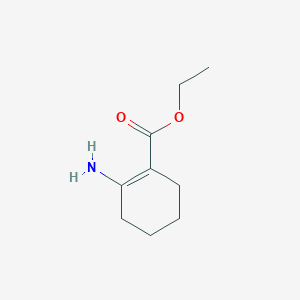

The molecular structure of Methylgermanium is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . For a more detailed analysis, techniques such as X-ray diffraction can be used .Physical And Chemical Properties Analysis

This compound trichloride, a related compound, is a clear, pale yellow liquid . It is sensitive to moisture and reacts violently with water . More comprehensive physical and chemical properties would require specific experimental measurements .科学的研究の応用

Methylgermanium has been identified in natural waters, including river water, estuaries, seawater, and anoxic basins. It is present in two forms: monothis compound (MMGe) and dithis compound (DMGe) (Lewis, Froelich, & Andreae, 1985).

The distribution and behavior of this compound in the environment have been explored. Biomethylation of inorganic germanium was observed in anaerobic environments, suggesting a terrestrial methanogenic source. This compound concentrations are higher in polluted rivers compared to pristine rivers, indicating an anthropogenic source (Lewis, Andreae, & Froelich, 1989).

Studies on the scrambling of exchangeable substituents between this compound and dithis compound have provided insights into their chemical equilibria and preferential affinities, contributing to the understanding of their chemical behavior (Moedritzer & Wazer, 1968).

A comprehensive review of the biogeochemistry of germanium in natural waters found that this compound species exhibit conservative behavior in estuaries and oceans and are not incorporated into the silicon biogeochemical cycle. The estimated residence time of methyl-Ge in the ocean is a few million years (Lewis, Andreae, Froelich, & Mortlock, 1988).

A this compound(IV) porphyrin compound has been identified with considerable activity toward neoplastic tissues both in vitro and in vivo, indicating its potential application in cancer treatment (Miyamoto et al., 1983).

The chemical shifts of various this compound derivatives have been reported, providing valuable data for the understanding of their structural and electronic properties (Drake, Glavinčevski, Humphries, & Majid, 1979).

作用機序

Safety and Hazards

特性

InChI |

InChI=1S/CH3Ge/c1-2/h1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTMIXFKOJXTHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Ge] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Ge |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80162837, DTXSID20237053 |

Source

|

| Record name | Methyl germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germylidyne, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1449-65-6, 88453-53-6 |

Source

|

| Record name | Methyl germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80162837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germylidyne, methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20237053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)